molecular formula C24H34O2 B3125808 5,5',6,6'-Tetramethyl-3,3'-di-tert-butyl-1,1'-biphenyl-2,2'-diol CAS No. 329735-68-4

5,5',6,6'-Tetramethyl-3,3'-di-tert-butyl-1,1'-biphenyl-2,2'-diol

Cat. No.: B3125808
CAS No.: 329735-68-4
M. Wt: 354.5 g/mol
InChI Key: NMVVBVMYPLMIOU-UHFFFAOYSA-N
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Description

5,5’,6,6’-Tetramethyl-3,3’-di-tert-butyl-1,1’-biphenyl-2,2’-diol is a biphenyl derivative known for its unique structural properties and applications in various fields of chemistry. This compound is characterized by the presence of two hydroxyl groups and multiple methyl and tert-butyl groups, which contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’,6,6’-Tetramethyl-3,3’-di-tert-butyl-1,1’-biphenyl-2,2’-diol typically involves the reaction of biphenyl derivatives with tert-butyl and methyl substituents. One common method includes the use of n-butyllithium (n-BuLi) as a reagent to facilitate the formation of the biphenolate complex . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) or cyclohexene oxide (CyHO) to stabilize the intermediate products .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,5’,6,6’-Tetramethyl-3,3’-di-tert-butyl-1,1’-biphenyl-2,2’-diol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form more stable biphenyl derivatives.

    Substitution: The methyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. Substitution reactions may involve the use of halogenating agents or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more stable biphenyl derivatives with altered functional groups.

Scientific Research Applications

5,5’,6,6’-Tetramethyl-3,3’-di-tert-butyl-1,1’-biphenyl-2,2’-diol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,5’,6,6’-Tetramethyl-3,3’-di-tert-butyl-1,1’-biphenyl-2,2’-diol involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating reactions such as hydroamination and cyclization. The molecular targets and pathways involved include the activation of substrates through coordination with the metal center, enhancing the reactivity and selectivity of the catalytic process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’,6,6’-Tetramethyl-3,3’-di-tert-butyl-1,1’-biphenyl-2,2’-diol is unique due to its specific combination of methyl and tert-butyl groups, which enhance its stability and reactivity. This makes it particularly effective as a ligand in various catalytic processes, offering advantages in terms of selectivity and efficiency compared to other similar compounds .

Properties

IUPAC Name

6-tert-butyl-2-(3-tert-butyl-2-hydroxy-5,6-dimethylphenyl)-3,4-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O2/c1-13-11-17(23(5,6)7)21(25)19(15(13)3)20-16(4)14(2)12-18(22(20)26)24(8,9)10/h11-12,25-26H,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVVBVMYPLMIOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C2=C(C(=CC(=C2O)C(C)(C)C)C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90942783
Record name 3,3'-Di-tert-butyl-5,5',6,6'-tetramethyl[1,1'-biphenyl]-2,2'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90942783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205927-03-3
Record name 3,3'-Di-tert-butyl-5,5',6,6'-tetramethyl[1,1'-biphenyl]-2,2'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90942783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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